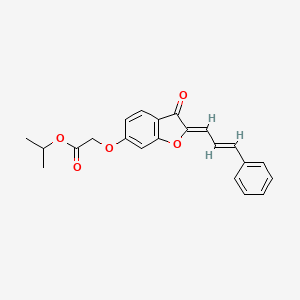

isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

説明

The compound isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 622806-56-8) is a heterocyclic aurone derivative characterized by a benzofuran core substituted with a 3-phenylallylidene group at the C2 position and an isopropyl acetoxy moiety at C4.

特性

IUPAC Name |

propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-15(2)26-21(23)14-25-17-11-12-18-20(13-17)27-19(22(18)24)10-6-9-16-7-4-3-5-8-16/h3-13,15H,14H2,1-2H3/b9-6+,19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROZBGGGZQGOBX-CAMSTOTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzofuran moiety, which is known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 365.42 g/mol. Its structural features include:

- Benzofuran ring : Implicated in anti-inflammatory and anticancer activities.

- Allylidene group : Associated with various biological interactions.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer effects. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Benzofuran derivative A | Breast cancer | Induces apoptosis via caspase activation | |

| Benzofuran derivative B | Colon cancer | Inhibits cell proliferation |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response.

The biological activity of isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may involve several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).

- Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress.

Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives, including the target compound, demonstrated significant anticancer activity against human breast cancer cell lines. The results showed a dose-dependent increase in apoptosis markers such as cleaved PARP and annexin V positivity.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi. This antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, making it a candidate for further investigation in inflammatory disease models.

Applications in Drug Development

Given its diverse biological activities, isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is being explored for potential use in drug development. Its structure allows for modifications that could enhance potency and selectivity towards specific biological targets.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of isopropyl 2-(...) exhibited significant cytotoxic effects on MCF7 breast cancer cells with IC50 values in the low micromolar range. The study suggested that structural modifications could further enhance efficacy against resistant cancer types .

- Antimicrobial Studies : A recent investigation found that isopropyl 2-(...) displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption, leading to cell lysis .

- Inflammation Models : In vivo studies indicated that treatment with isopropyl 2-(...) significantly reduced paw edema in rat models of inflammation, suggesting its potential as an anti-inflammatory agent .

Summary Table of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Selective against cancer cell lines |

| Antimicrobial | Bactericidal | Effective against S. aureus and E. coli |

| Anti-inflammatory | Edema Reduction | Significant reduction in inflammation markers |

類似化合物との比較

Structural Modifications and Substituent Effects

The compound belongs to a family of aurone derivatives with modifications at the C2 and C6 positions. Key analogues include:

Physicochemical Properties

- Melting Points: B1: 189.9–190.2°C B2: 211.1–211.5°C The higher melting point of B2 compared to B1 suggests stronger intermolecular forces due to the quinolin-3-ylmethylene substituent’s planar rigidity.

- Synthetic Yields: B1: 65% B2: 62% Lower yield for B2 may reflect steric challenges during quinolin-3-ylmethylene incorporation.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。